1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(2,3-dimethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2,3-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-16-5-3-4-15(17(16)24-2)21-18(22)20-10-12-8-14(11-19-9-12)13-6-7-13/h3-5,8-9,11,13H,6-7,10H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCKQRXIWPGJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2=CC(=CN=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation and Reductive Amination
The alcohol is oxidized to an aldehyde using manganese dioxide or Dess-Martin periodinane, followed by reductive amination with ammonium acetate and sodium cyanoborohydride:
$$
\text{5-Cyclopropylpyridin-3-ylmethanol} \xrightarrow{\text{MnO}2} \text{5-Cyclopropylpyridin-3-carbaldehyde} \xrightarrow{\text{NH}4\text{OAc, NaBH}_3\text{CN}} \text{5-Cyclopropylpyridin-3-ylmethanamine}
$$
Yields for this sequence range from 60% to 75%.
Synthesis of 2,3-Dimethoxyphenyl Isocyanate
Nitration and Reduction
Starting from 2,3-dimethoxybenzaldehyde, nitration with nitric acid/sulfuric acid followed by catalytic hydrogenation yields 2,3-dimethoxyaniline:
$$
\text{2,3-Dimethoxybenzaldehyde} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{2,3-Dimethoxy-5-nitrobenzaldehyde} \xrightarrow{\text{H}2/\text{Pd-C}} \text{2,3-Dimethoxy-5-aminobenzaldehyde}
$$
This method ensures regioselective amination, though yields are moderate (50–65%).
Phosgenation
The aniline is treated with phosgene or triphosgene in dichloromethane to generate the isocyanate:
$$
\text{2,3-Dimethoxyaniline} + \text{COCl}2 \xrightarrow{\text{Et}3\text{N}} \text{2,3-Dimethoxyphenyl isocyanate}
$$
This step requires strict temperature control (0–5°C) to avoid side reactions, achieving 80–90% purity.
Urea Bond Formation
Direct Coupling with Isocyanate
The most efficient route involves reacting 5-cyclopropylpyridin-3-ylmethanamine with 2,3-dimethoxyphenyl isocyanate in anhydrous tetrahydrofuran (THF):
$$
\text{5-Cyclopropylpyridin-3-ylmethanamine} + \text{2,3-Dimethoxyphenyl isocyanate} \xrightarrow{\text{THF, 25°C}} \text{Target Compound}
$$
Reaction monitoring via TLC (ethyl acetate/hexanes, 1:1) shows completion within 4–6 hours, with yields of 70–85%.
Carbamate Intermediate Route
For unstable isocyanates, a carbamate is formed first using 4-nitrophenyl chloroformate, followed by amine displacement:
$$
\text{2,3-Dimethoxyaniline} \xrightarrow{\text{4-Nitrophenyl chloroformate}} \text{Carbamate} \xrightarrow{\text{5-Cyclopropylpyridin-3-ylmethanamine}} \text{Target Compound}
$$
This two-step process yields 65–75% product but requires additional purification.
Optimization and Scalability
Microwave-Assisted Synthesis
Microwave irradiation (120°C, 1 hour) reduces reaction times by 50% compared to conventional heating, as demonstrated in analogous triazole syntheses.
Solvent and Catalyst Screening
- Solvents : THF and dichloromethane provide optimal solubility, while dimethylformamide (DMF) accelerates reactivity but complicates purification.
- Catalysts : Copper(I) iodide with (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine enhances coupling efficiency in heterocycle formation.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(2,3-dimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(2,3-dimethoxyphenyl)urea has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential as a pharmacological agent, particularly in drug discovery and development.
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(2,3-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The cyclopropyl and dimethoxyphenyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(2,3-dimethoxyphenyl)urea can be compared with similar compounds such as:
1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dimethoxybenzyl)urea: This compound has a similar structure but with different substituents on the benzyl group, leading to variations in reactivity and applications.
Other Urea Derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Q & A
Q. How do metabolic pathways influence the compound’s pharmacokinetics?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor CYP450-mediated oxidation (e.g., CYP3A4 hydroxylation) via LC-MS/MS .
- Metabolite ID : Major metabolites include hydroxylated cyclopropyl and O-demethylated phenyl derivatives.
- PK Modeling : Use WinNonlin to simulate AUC and t profiles, adjusting for hepatic extraction ratios .
Data Contradictions and Resolution
| Contradiction | Resolution Strategy | Reference |
|---|---|---|
| Variable kinase inhibition across studies | Standardize assay conditions (ATP concentration, incubation time) and cell passage numbers. | |
| Discrepancies in solubility predictions | Cross-validate SwissADME with experimental shake-flask measurements at pH 7.4. | |
| Inconsistent metabolic stability in species | Compare human vs. rodent CYP450 isoforms using recombinant enzyme panels. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
